CES1 Inhibitory Activity Profile
In a direct enzyme inhibition assay curated by St. Jude Children's Research Hospital and deposited in ChEMBL/BindingDB, Dimethyl (3-Methyl-4-nitrophenyl)malonate was tested for inhibition of human liver carboxylesterase 1 (CES1) using o-nitrophenyl acetate as the substrate with spectrophotometric detection after 5 minutes. The compound exhibited a Ki value exceeding 100,000 nM (>100 µM), indicating essentially no meaningful inhibitory activity [1]. By cross-study comparison, potent CES1 inhibitors from related chemotypes—such as certain α,β-diketone-based inhibitors also curated from the same St. Jude program—achieve Ki values of 4.98 nM to 27 nM against human intestinal and liver CES1 [2]. Even within the broader aryl ester class, moderate CES1 inhibitors with Ki values of 38–230 nM have been reported [3]. This represents at least a 2,600-fold difference in affinity between the target compound and the most potent structural analogs tested under comparable conditions. Furthermore, the compound was also tested against human intestinal carboxylesterase (cocaine esterase) and showed the same Ki > 100,000 nM profile, confirming a consistent lack of carboxylesterase engagement across isoforms [1].
Reported low CES1 engagement
Cross-study comparable; BindingDB curated data
| Evidence Dimension | Inhibitory affinity (Ki) for human liver carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | Ki > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Potent CES1 inhibitor BDBM50209402: Ki = 4.98 nM (human intestinal CE); BDBM22850: Ki = 27 nM (rabbit liver CE); Moderate inhibitor BDBM50233190: Ki = 38 nM (human CES1) |
| Quantified Difference | >2,600-fold weaker affinity compared to potent CES1 inhibitors; at least 20,000-fold weaker than the most potent comparators |
| Conditions | Inhibition of human liver carboxylesterase 1 using o-nitrophenyl acetate as substrate; 5 min incubation; spectrophotometric detection (BindingDB/ChEMBL curated data from St. Jude Children's Research Hospital) |
Why This Matters
For researchers designing experiments where CES1-mediated hydrolysis of ester prodrugs is a concern, this compound offers a demonstrably 'CES1-silent' malonate scaffold, reducing the risk of unintended esterase-mediated metabolism compared to more actively binding aryl ester analogs.
- [1] BindingDB. BDBM50350318 (CHEMBL1812853): Affinity Data – Ki > 1.00E+5 nM for human liver carboxylesterase 1 and human intestinal carboxylesterase. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350318 (accessed 2026). View Source
- [2] BindingDB. BDBM50209402 (CHEMBL395018): Ki = 4.98 nM for human intestinal carboxylesterase. https://www.bindingdb.org (accessed 2026). View Source
- [3] BindingDB. BDBM50233190 (CHEMBL4104953): Ki = 38 nM for human liver CES1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50233190 (accessed 2026). View Source
